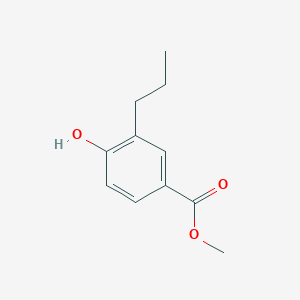

Methyl 4-hydroxy-3-propylbenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 4-hydroxy-3-propylbenzoate involves several chemical processes. A related process is the synthesis of methyl 4-hydroxybenzoate, determined through X-ray crystallography, highlighting extensive intermolecular hydrogen bonding and a 3D framework structure. Computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), have been applied to analyze its structure and properties (Sharfalddin et al., 2020).

Molecular Structure Analysis

Methyl 4-hydroxy-3-propylbenzoate's molecular structure has been elucidated through various spectroscopic and computational techniques. Single crystal X-ray structure determination at 120 K reveals its intricate 3D framework, supported by extensive intermolecular hydrogen bonding. Hirshfeld surface analysis provides insights into the intermolecular interactions and crystal packing, further supported by experimental FT-IR spectra and computed vibrational spectra, offering a profound understanding of its molecular determinants (Sharfalddin et al., 2020).

Chemical Reactions and Properties

The chemical behavior of methyl 4-hydroxy-3-propylbenzoate, akin to its paraben relatives, involves esterase hydrolysis and glucuronidation, indicating a significant metabolic pathway in human liver. This suggests that these compounds do not accumulate in human tissues but are instead readily metabolized through hydrolysis and glucuronidation by various UDP-glucuronosyltransferase (UGT) isoforms (Abbas et al., 2010).

Physical Properties Analysis

The physical properties of methyl 4-hydroxy-3-propylbenzoate, including its crystalline structure and thermal stability, have been extensively studied. The molecule displays a robust 3D framework facilitated by hydrogen bonding, with its physical stability and properties further analyzed through computational methods to correlate with its known pharmaceutical activities (Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of methyl 4-hydroxy-3-propylbenzoate, are closely related to its structure. The analysis through computational chemistry, including HF and DFT methods, reveals its reactivity profile, highlighting the significance of its molecular orbitals in determining its chemical behavior. The experimental and theoretical analyses provide a comprehensive understanding of its chemical properties (Sharfalddin et al., 2020).

Applications De Recherche Scientifique

Application 1: Use in Cosmetics and Personal-Care Products

- Summary of Application : Methyl 4-hydroxybenzoate is commonly used as an anti-microbial agent in cosmetics and personal-care products .

- Methods of Application : It is typically added to these products during the manufacturing process to prevent the growth of bacteria and fungi, thereby extending their shelf life .

Application 2: Use as a Food Preservative

- Summary of Application : Methyl 4-hydroxybenzoate is also used as a food preservative due to its anti-microbial properties .

- Methods of Application : It is added to food products to inhibit the growth of harmful microorganisms, thus helping to prevent spoilage .

- Results or Outcomes : Its use in food products has been approved by many regulatory authorities, although there are limits on the maximum allowable concentrations .

Application 3: Crystal Structure Analysis

- Summary of Application : The crystal structure of methyl 4-hydroxybenzoate has been determined using single crystal X-ray analysis .

- Methods of Application : The crystal structure was determined at 120 K, and the intermolecular interactions and crystal packing were analyzed using Hirshfeld surface analysis .

- Results or Outcomes : The crystal structure comprises three methyl 4-hydroxybenzoate molecules condensed to a 3D framework via extensive intermolecular hydrogen bonding .

Application 4: Use in Biopharmaceutical Manufacturing

- Summary of Application : Methyl 4-hydroxybenzoate is used in the formulation of liquid dosage forms in biopharmaceutical manufacturing .

- Methods of Application : It is added to these formulations as a preservative to prevent microbial growth .

- Results or Outcomes : The use of methyl 4-hydroxybenzoate in this field has been widespread due to its effectiveness as a preservative .

Application 5: Use in Combination with Other Parabens

- Summary of Application : Methyl 4-hydroxybenzoate can be combined with other parabens like propyl 4-hydroxybenzoate or ethyl 4-hydroxybenzoate .

- Methods of Application : These combinations are used to enhance the antimicrobial characteristics of the preservative system .

- Results or Outcomes : The use of these combinations has been found to be effective in preserving pharmaceutical formulations and cosmetics .

Application 6: Use as Sodium Salt for Improved Solubility

- Summary of Application : The sodium salt of methyl 4-hydroxybenzoate provides improved solubility in water compared to standard methyl 4-hydroxybenzoate .

- Methods of Application : This form is used when solubility in water is a critical factor for the formulation .

- Results or Outcomes : The use of the sodium salt form has enabled the use of methyl 4-hydroxybenzoate in a wider range of formulations .

Application 7: Use in Biopharmaceutical Manufacturing

- Summary of Application : Methyl 4-hydroxybenzoate is used in the formulation of liquid dosage forms in biopharmaceutical manufacturing .

- Methods of Application : It is added to these formulations as a preservative to prevent microbial growth .

- Results or Outcomes : The use of methyl 4-hydroxybenzoate in this field has been widespread due to its effectiveness as a preservative .

Application 8: Use in Combination with Other Parabens

- Summary of Application : Methyl 4-hydroxybenzoate can be combined with other parabens like propyl 4-hydroxybenzoate or ethyl 4-hydroxybenzoate .

- Methods of Application : These combinations are used to enhance the antimicrobial characteristics of the preservative system .

- Results or Outcomes : The use of these combinations has been found to be effective in preserving pharmaceutical formulations and cosmetics .

Application 9: Use as Sodium Salt for Improved Solubility

- Summary of Application : The sodium salt of methyl 4-hydroxybenzoate provides improved solubility in water compared to standard methyl 4-hydroxybenzoate .

- Methods of Application : This form is used when solubility in water is a critical factor for the formulation .

- Results or Outcomes : The use of the sodium salt form has enabled the use of methyl 4-hydroxybenzoate in a wider range of formulations .

Propriétés

IUPAC Name |

methyl 4-hydroxy-3-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGUEJVSGMTLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473099 | |

| Record name | methyl 4-hydroxy-3-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-3-propylbenzoate | |

CAS RN |

105211-78-7 | |

| Record name | methyl 4-hydroxy-3-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

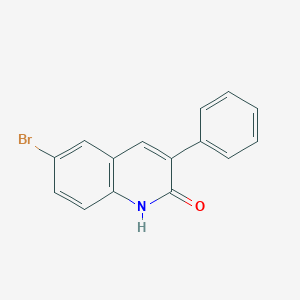

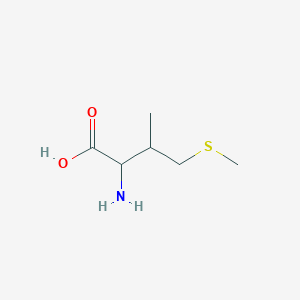

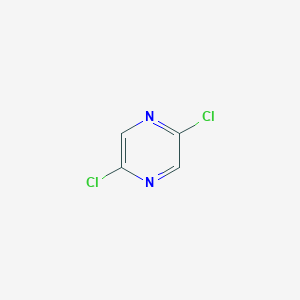

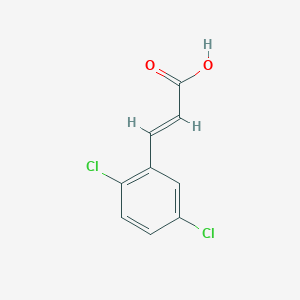

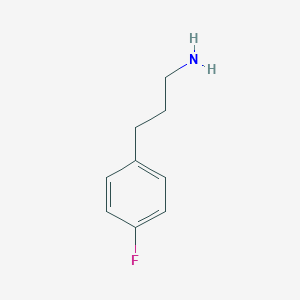

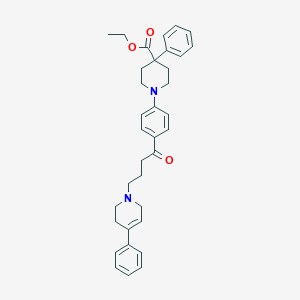

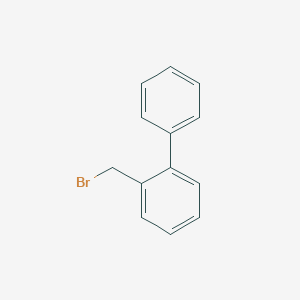

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)

![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)